

An In-depth Technical Guide to the Signaling Pathway Targeted by Ki8751

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Compound of Interest

Compound Name: Ki8751

Cat. No.: B1684531

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the small molecule inhibitor **Ki8751**, its primary molecular target, the associated signaling cascade, and its biological effects. It includes quantitative data on its inhibitory activity and detailed protocols for key experimental assays.

Introduction: Ki8751, a Potent VEGFR-2 Inhibitor

Ki8751 is a synthetically developed, cell-permeable small molecule inhibitor renowned for its potent and highly selective activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] VEGFR-2, a receptor tyrosine kinase (RTK), is a critical mediator of angiogenesis—the physiological process involving the formation of new blood vessels from pre-existing ones.[2][4] The binding of its ligand, VEGF-A, to VEGFR-2 initiates a signaling cascade that drives endothelial cell proliferation, migration, and survival.[4][5] In pathological contexts such as cancer, aberrant activation of the VEGF/VEGFR-2 pathway is a hallmark of tumor angiogenesis, supplying tumors with essential nutrients and oxygen.[6] By targeting the ATP-binding site of the VEGFR-2 kinase domain, **Ki8751** effectively blocks this signaling pathway, positioning it as a significant tool for anti-angiogenic research and potential therapeutic development.[7]

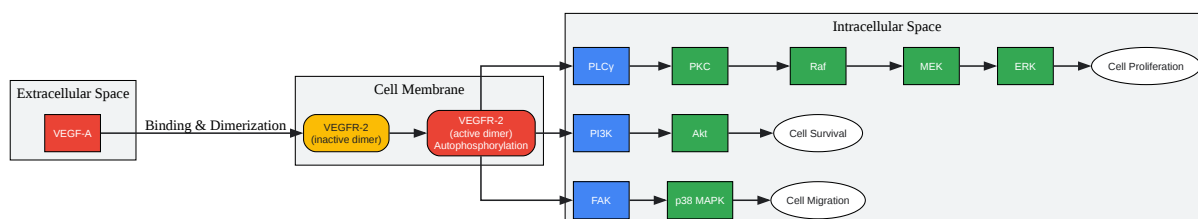
The VEGFR-2 Signaling Cascade

The signaling pathway initiated by the activation of VEGFR-2 is central to vasculogenesis and angiogenesis.[4] The process begins when Vascular Endothelial Growth Factor (VEGF), a homodimeric glycoprotein, binds to the extracellular domain of VEGFR-2.[4] This binding induces a conformational change, leading to the dimerization of the receptor.[7] The dimerization event facilitates the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains of the receptor pair.[4][7]

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades. Key pathways activated include:

- **PLCγ-PKC-MAPK Pathway:** This cascade is crucial for DNA synthesis and endothelial cell proliferation.[4]
- **PI3K-Akt Pathway:** This pathway is primarily involved in promoting endothelial cell survival by inhibiting apoptosis.[5]
- **FAK/p38 MAPK Pathway:** Activation of this pathway is associated with the regulation of cell migration and cytoskeleton remodeling.[5]

The culmination of these signaling events results in the biological responses necessary for angiogenesis, including increased vascular permeability, endothelial cell proliferation, migration, and tube formation.[5]

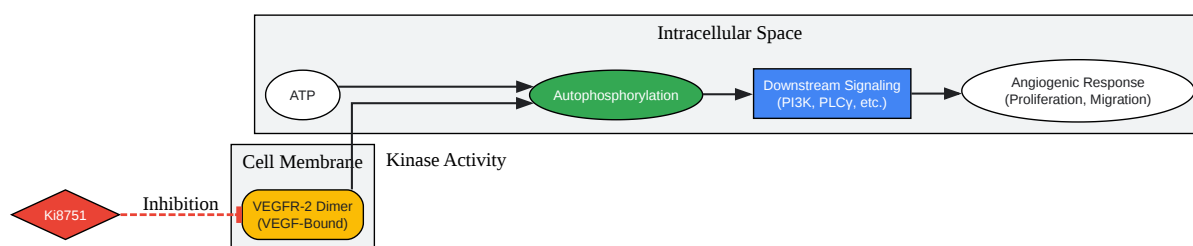


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Caption: The VEGFR-2 signaling pathway upon activation by VEGF-A.

Mechanism of Action of Ki8751

Ki8751 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[7] It selectively binds to the ATP-binding pocket within the intracellular kinase domain of the receptor. This direct binding prevents the phosphorylation of the receptor, even in the presence of the VEGF ligand. By blocking the initial autophosphorylation event, **Ki8751** effectively halts the recruitment and activation of all downstream signaling molecules.[6] This leads to the abrogation of VEGF-induced endothelial cell proliferation and migration, ultimately resulting in an anti-angiogenic effect.[2][8]



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Caption: **Ki8751** inhibits VEGFR-2 autophosphorylation.

Quantitative Data: Inhibitory Profile of Ki8751

The potency and selectivity of **Ki8751** have been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of an inhibitor required to reduce a biological process by 50%, is a key metric.[9]

Table 1: Kinase Inhibitory Activity of Ki8751

Target Kinase	Assay Type	IC50 Value (nM)	Selectivity vs. VEGFR-2
VEGFR-2 (KDR)	Cell-based Phosphorylation	0.9	-
VEGFR-2 (KDR)	Cell-free Kinase	4.0	-
c-Kit	Cell-based	40	>40-fold
PDGFR α	Cell-based	67	>74-fold
FGFR-2	Cell-based	170	>188-fold
EGFR, HGFR, InsR	Not specified	>10,000	>11,000-fold

Data sourced from references:[\[1\]](#)[\[2\]](#)[\[8\]](#)[\[10\]](#)

Table 2: Cellular and In Vivo Activity of Ki8751

Activity	Model System	Effective Concentration / Dose	Outcome
Anti-proliferative	Human Umbilical Vein Endothelial Cells (HUVECs)	1 - 100 nM	Inhibition of VEGF-stimulated proliferation.
Anti-tumor	Human tumor xenografts in nude mice	20 mg/kg (p.o., daily)	Inhibition of tumor growth.
Anti-tumor	LC-6 human lung cancer xenograft in nude rats	5 mg/kg (p.o., daily)	Complete inhibition of tumor growth.

Data sourced from references:[\[1\]](#)[\[8\]](#)

Experimental Protocols

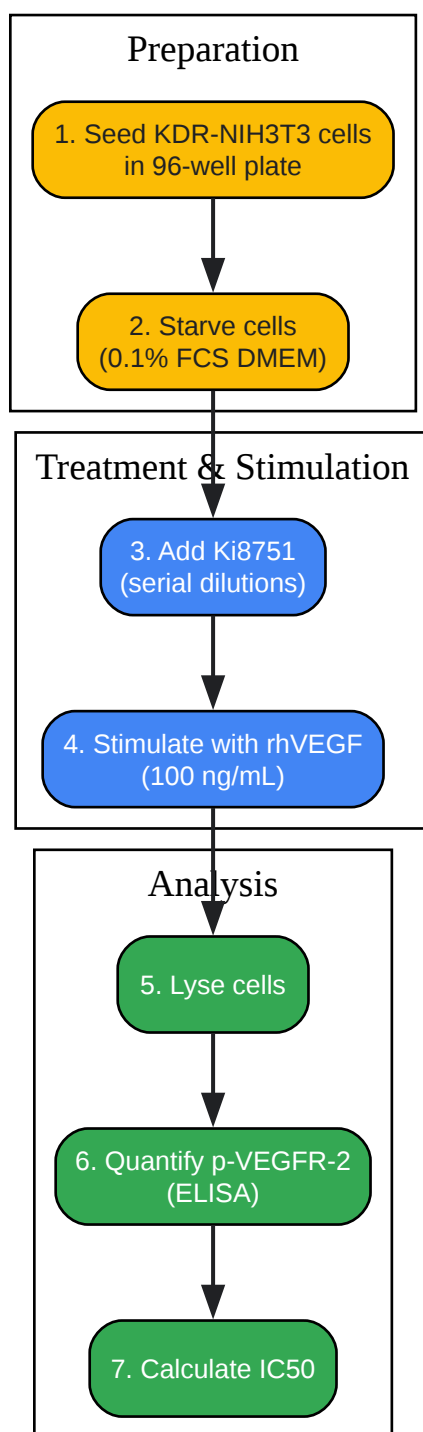
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize **Ki8751**'s activity.

VEGFR-2 Phosphorylation Inhibition Assay

This cell-based assay quantifies the ability of **Ki8751** to inhibit VEGF-induced autophosphorylation of VEGFR-2.

Methodology:

- Cell Culture: NIH3T3 cells stably transfected with human KDR (VEGFR-2) are used.[\[1\]](#)
- Plating: Cells are seeded at a density of 1.5×10^4 cells per well in a 96-well plate pre-coated with collagen type I.[\[1\]](#)
- Starvation: After cell adherence, the growth medium is replaced with DMEM containing 0.1% Fetal Calf Serum (FCS) and incubated to starve the cells, reducing basal receptor phosphorylation.[\[1\]](#)
- Compound Addition: **Ki8751** is serially diluted in DMSO and added to the wells at various concentrations. The plates are incubated to allow the compound to enter the cells.[\[1\]](#)
- Stimulation: Recombinant human VEGF (rhVEGF) is added to a final concentration of 100 ng/mL to stimulate VEGFR-2 phosphorylation.[\[1\]](#)
- Lysis: Following a brief incubation at 37°C, the medium is aspirated, and cells are washed with PBS. Cells are then lysed by adding 50 µL of a solubilization buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.2% Triton X-100, 10% glycerol, with phosphatase inhibitors like Na_3VO_4 and $\text{Na}_4\text{P}_2\text{O}_7$).[\[1\]](#)
- Quantification: The cell lysate is analyzed to determine the level of phosphorylated VEGFR-2, typically via an ELISA-based method. The absorbance from wells with VEGF but no inhibitor is set as 100% activity, and wells without VEGF as 0%. The IC₅₀ value is calculated from the dose-response curve.[\[1\]](#)



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Caption: Workflow for the VEGFR-2 Phosphorylation Inhibition Assay.

HUVEC Proliferation Assay

This assay measures the effect of **Ki8751** on the proliferation of endothelial cells, a direct biological consequence of VEGFR-2 signaling.

Methodology:

- **Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) are maintained in appropriate endothelial growth medium.
- **Plating:** HUVECs are plated at a density of 4,000 cells per well in a 96-well plate pre-coated with type I collagen.[1]
- **Compound Addition:** Following cell attachment, the medium is replaced with a basal medium containing a low percentage of serum. **Ki8751** is added at a range of concentrations.
- **Stimulation:** Cells are stimulated with a pro-proliferative concentration of VEGF. Control wells include unstimulated cells and cells stimulated with VEGF without any inhibitor.
- **Incubation:** The plates are incubated for a period sufficient to observe cell division (e.g., 48-72 hours).
- **Quantification:** Cell proliferation is measured using a standard method, such as the addition of a resazurin-based reagent (e.g., AlamarBlue) or a BrdU incorporation assay. Fluorescence or absorbance is read on a plate reader.
- **Analysis:** The data is normalized to controls, and the IC50 value is determined by fitting the results to a dose-response curve.

Conclusion

Ki8751 is a highly potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[1][10] Its mechanism of action involves the direct blockade of receptor autophosphorylation, leading to the inhibition of downstream signaling pathways crucial for angiogenesis.[7] The quantitative data robustly demonstrates its high affinity for VEGFR-2 over other related kinases, and its efficacy has been confirmed in both cellular and in vivo models of angiogenesis and tumor growth.[1][8] The detailed protocols provided herein serve as a guide for researchers aiming to utilize **Ki8751** as a tool to investigate the VEGF/VEGFR-2 signaling axis or to explore its potential in the development of anti-angiogenic therapies.

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